3-(4-(Benzyloxy)phenyl)propanal
Overview
Description
“3-(4-(Benzyloxy)phenyl)propanal” is a chemical compound with the molecular formula C10H12O2 . It has an average mass of 164.201 Da and a monoisotopic mass of 164.083725 Da .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in various studies . For instance, a novel series of 3’- (4- (benzyloxy)phenyl)-1’-phenyl-5- (pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole derivatives was designed, synthesized, and evaluated for its EGFR kinase inhibitory as well as antiproliferative activities against human cancer cell lines .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its molecular formula C10H12O2 . Detailed properties such as melting point, boiling point, solubility, etc., might require experimental determination.Scientific Research Applications
Synthesis of Related Compounds : The compound has been used in the synthesis of various derivatives with potential applications. For instance, Enders, Berg, and Jandeleit (2003) described its use in synthesizing (−)-(E,S)-3-(Benzyloxy)-1-butenyl phenyl sulfone via a Horner‐Wadsworth‐Emmons Reaction, indicating its relevance in organic synthesis (Enders, Berg & Jandeleit, 2003).
Medicinal Properties and Molecular Docking Analysis : Xavier et al. (2022) conducted DFT and molecular docking analysis of a compound derived from benzyloxy phenyl, revealing its medicinal properties such as antiviral, antibacterial, anti-inflammatory, anticancer, and more (Xavier et al., 2022).
Electrochemical Applications : Kamiloğlu et al. (2018) explored the electrochemical and spectroelectrochemical properties of novel compounds derived from 3-(4-(Benzyloxy)phenyl)propanal, indicating potential applications in electrochemical technologies (Kamiloğlu et al., 2018).
Antibacterial Activity : Hawaiz and Samad (2012) synthesized new azo-pyrazoline derivatives from this compound, showing significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Hawaiz & Samad, 2012).
Corrosion and Photocrosslinking Applications : Ramkumar et al. (2015) investigated chalcone based materials derived from benzyloxy phenyl for corrosion inhibition and photocrosslinking applications, demonstrating its utility in materials science (Ramkumar et al., 2015).
Non-linear Optical Properties : Singh et al. (2012) studied the non-linear optical properties of chalcones derived from this compound, highlighting its potential in optical applications (Singh et al., 2012).
Safety and Hazards
Based on the safety data sheet of a similar compound, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and keep containers tightly closed in a dry, cool, and well-ventilated place .
Properties
IUPAC Name |
3-(4-phenylmethoxyphenyl)propanal | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c17-12-4-7-14-8-10-16(11-9-14)18-13-15-5-2-1-3-6-15/h1-3,5-6,8-12H,4,7,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHGQHHFBINKXLT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CCC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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